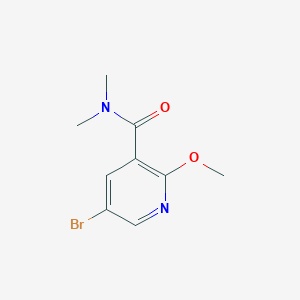

5-bromo-2-methoxy-N,N-dimethylnicotinamide

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRINRWJXUGNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 5 Bromo 2 Methoxy N,n Dimethylnicotinamide

Interactive Data Table: Physicochemical Properties

| Property | Value (Estimated) |

| Molecular Formula | C9H11BrN2O2 |

| Molecular Weight | 259.10 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF |

| pKa | The pyridine (B92270) nitrogen is expected to be weakly basic. |

Note: The properties listed above are estimates based on the chemical structure and data for analogous compounds.

Chemical Synthesis and Reactivity

A plausible synthetic route for 5-bromo-2-methoxy-N,N-dimethylnicotinamide can be proposed based on established organic chemistry methodologies.

The synthesis would likely commence with the preparation of 5-bromo-2-methoxynicotinic acid. This intermediate can be synthesized through a multi-step process starting from a suitable pyridine (B92270) derivative. nih.gov For instance, a pathway involving the methoxylation and subsequent bromination of a pyridine-3-carboxylate precursor has been described in the literature for similar compounds. nih.gov

Once 5-bromo-2-methoxynicotinic acid is obtained, it can be converted to the corresponding N,N-dimethylamide. A common method for this transformation is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. mdpi.com The resulting acyl chloride can then be reacted with dimethylamine (B145610) to yield the final product, this compound.

The reactivity of this compound is dictated by its functional groups. The pyridine ring can undergo further electrophilic or nucleophilic substitution, although the existing substituents will influence the regioselectivity of such reactions. The bromo-substituent, in particular, could be a handle for further functionalization through cross-coupling reactions.

Computational and Theoretical Studies on 5 Bromo 2 Methoxy N,n Dimethylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of atoms on the potential energy surface, representing the most stable conformation.

For a molecule like 5-bromo-2-methoxy-N,N-dimethylnicotinamide, DFT calculations, often employing functionals like B3LYP or WB97XD combined with a basis set such as 6-311G(d,p), would be used to predict its three-dimensional structure. mdpi.com The process involves finding the set of atomic coordinates that corresponds to a minimum energy state. researchgate.netmdpi.com This optimization yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict its infrared spectrum. researchgate.net Such calculations have been successfully applied to analyze a variety of related aromatic and brominated compounds. nih.gov

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization

| Parameter Type | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C(pyridine)-C(amide) | ~1.51 Å |

| Bond Angle | C-C(amide)-N | ~118° |

| Dihedral Angle | C(pyridine)-C(pyridine)-C(amide)-N | Variable (Defines amide orientation) |

| Total Energy | Molecule | Value in Hartrees (a.u.) |

Note: The values in this table are illustrative examples of the types of data generated from DFT calculations and are not experimental results for this compound.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more easily polarized and more reactive. chalcogen.ro From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity, chemical potential, hardness, and the electrophilicity index, which help in predicting the molecule's reactive behavior. mdpi.com This type of analysis is routinely performed on novel organic compounds to understand their electronic characteristics. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors

| Property | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

Note: This table outlines the concepts and formulas used in molecular orbital analysis. The actual values would be derived from quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

While quantum calculations provide deep electronic insights, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and time-dependent behavior of molecules.

Conformational analysis aims to identify the different spatial arrangements of atoms (conformers) that a molecule can adopt due to rotation around its single bonds. For this compound, key rotatable bonds include the bond connecting the pyridine (B92270) ring to the amide group and the C-N bond of the dimethylamide moiety.

The process typically involves a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This scan reveals low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. For example, the orientation of the amide group relative to the pyridine ring can significantly affect the molecule's dipole moment and its ability to form hydrogen bonds.

Molecular dynamics (MD) simulations, which model the movement of atoms over time, rely on a set of mathematical functions and parameters known as a force field. nih.gov Force fields approximate the potential energy of a system, allowing for the calculation of forces and subsequent motion. schrodinger.com For common biomolecules like proteins and nucleic acids, well-established force fields like AMBER and CHARMM exist. nih.govgithub.io

However, for novel, drug-like small molecules such as pyridine carboxamide analogs, specific parameters may be missing. nih.gov In such cases, a general force field like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) can be used to generate an initial set of parameters by analogy to existing ones. nih.govnih.gov For higher accuracy, these parameters often need to be refined or new ones developed by fitting them to high-level quantum mechanical calculations or experimental data. mpg.deethz.ch This ensures that the simulations accurately represent the molecule's bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.gov Prominent force fields like OPLS (Optimized Potentials for Liquid Simulations) are also widely used for simulating organic molecules. schrodinger.comgithub.ioprotheragen.ai

In Silico Predictions of Molecular Properties and Interactions (Focus on Methodologies)

In silico prediction methodologies leverage computational models to estimate a wide range of molecular properties, which is particularly valuable in early-stage drug discovery for screening and prioritizing compounds. iipseries.orgnih.gov These methods primarily focus on predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The core of many of these predictive methods is the concept of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR). iipseries.orgnih.gov QSAR/QSPR models are statistical models that correlate variations in the biological activity or physicochemical properties of a series of compounds with changes in their molecular structures. iipseries.org The structure is encoded by numerical values called molecular descriptors, which can represent constitutional, topological, geometric, or electronic features of the molecule.

Common methodologies for predicting molecular properties include:

Physicochemical Property Prediction: Algorithms calculate fundamental properties like the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), molecular weight, and number of hydrogen bond donors/acceptors. These are often used in rule-based filters like Lipinski's Rule of Five to estimate oral bioavailability.

Machine Learning Models: Techniques such as random forest, support vector machines, and deep neural networks are trained on large datasets of molecules with known experimental properties. proquest.comacs.orgtandfonline.com These trained models can then predict properties for new, untested molecules. proquest.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) necessary for a molecule to interact with a specific biological target.

Structure-Based ADMET Prediction: When the 3D structure of a relevant protein (like a metabolic enzyme or a transporter) is known, molecular docking can be used to predict if the molecule will bind to it, providing insights into potential metabolism or transport pathways. semanticscholar.org

Table 3: Common In Silico Methodologies and Predicted Properties

| Methodology | Principle | Predicted Properties / Applications |

|---|---|---|

| QSAR/QSPR | Correlates molecular descriptors with activity/property. iipseries.org | Solubility, logP, metabolic stability, toxicity endpoints. iipseries.org |

| Molecular Fingerprints | Encodes structural features into a bitstring for similarity analysis. acs.org | Chemical similarity searching, classification models for activity. |

| Machine Learning | Learns from large datasets to make predictions on new data. tandfonline.com | ADMET properties, bioactivity, physicochemical properties. slideshare.netarxiv.org |

| Molecular Docking | Predicts the binding orientation of a small molecule to a target protein. nih.gov | Metabolism by cytochrome P450 enzymes, hERG channel blockage. |

| Pharmacophore Mapping | Identifies essential 3D features for biological activity. | Virtual screening, identifying potential biological targets. |

Prediction of Spectroscopic Parameters for Validation and Assignment

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound. Density Functional Theory (DFT) is a primary method used for this purpose, allowing for the calculation of vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. These theoretical predictions are crucial for validating experimental data and aiding in the precise assignment of spectral signals to specific atomic motions or electronic transitions within the molecule.

For a novel compound, DFT calculations, often using a basis set like 6-311++G(d,p), can generate a theoretical vibrational spectrum. While calculated frequencies are often systematically higher than experimental values, a scaling factor is typically applied to achieve better agreement. researchgate.net This process helps confirm the molecular structure by matching the predicted spectrum to the one obtained experimentally. researchgate.net For example, specific vibrational modes such as C=O stretching, C-H vibrations, and C-Br stretches can be identified. researchgate.net

Similarly, computational models can predict ¹H and ¹³C NMR chemical shifts. These calculations help in assigning the peaks in an experimental NMR spectrum to the correct nuclei in the molecule, which can be challenging for complex structures. The theoretical data serves as a guide to interpret and validate the experimentally determined structure.

Table 1: Illustrative Example of Predicted vs. Experimental Vibrational Frequencies This table is a hypothetical representation of typical data generated in such studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| 1 | 3105 | 2981 | 2978 | Aromatic C-H Stretch |

| 2 | 1710 | 1642 | 1635 | Amide C=O Stretch |

| 3 | 1450 | 1392 | 1389 | CH₃ Bending |

| 4 | 1150 | 1104 | 1100 | C-O-C Stretch |

Molecular Docking Simulations with Relevant Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to forecast how a ligand, such as this compound, might interact with the binding site of a target protein or biomolecule. nih.gov

The process involves placing the 3D structure of the ligand into the active site of a protein and calculating the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and potentially more potent interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

For nicotinamide (B372718) derivatives, potential targets for docking studies are diverse, given their wide range of biological activities. For instance, studies on similar heterocyclic compounds have explored their binding to cancer-related proteins like estrogen and progesterone (B1679170) receptors or enzymes involved in DNA modification. nih.gov Docking results can guide the synthesis of new derivatives with improved affinity and selectivity for a specific biological target.

Table 2: Example Molecular Docking Results for a Nicotinamide Derivative This table is for illustrative purposes and does not represent actual data for the subject compound.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| ALKBH2 | 5V2O | -7.8 | TYR178, HIS180, ASP182 |

| Estrogen Receptor | 1ERE | -6.5 | ARG394, GLU353, THR347 |

Structure-Activity Relationship (SAR) Computational Methodologies for Nicotinamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com For nicotinamide derivatives, computational SAR methodologies are employed to identify key structural features responsible for their therapeutic effects, such as antifungal, anticancer, or neuroprotective properties. nih.govresearchgate.net

Computational SAR often involves the generation of a quantitative structure-activity relationship (QSAR) model. This is a mathematical model that relates the chemical structure of a series of compounds to their biological activity. The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like lipophilicity (logP), molecular weight, polar surface area, and electronic properties. mdpi.com

These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized compounds. For example, SAR studies on nicotinamide derivatives have revealed that modifications to the pyridine ring or the amide group can significantly impact their potency and selectivity as enzyme inhibitors or antifungal agents. nih.govnih.gov One study on nicotinamide derivatives as antifungal agents found that the position of amino and isopropyl groups was critical for their activity against Candida albicans. nih.gov Another study identified potent and selective inhibitors of the DNA demethylase ALKBH2 through SAR exploration. nih.gov These computational models accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy. mdpi.com

Derivatization and Further Functionalization of 5 Bromo 2 Methoxy N,n Dimethylnicotinamide

Chemical Modifications at the Bromine Position

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions.

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds at the site of the C-Br bond. Aryl bromides, including 5-bromo-2-methoxypyridine (B44785) derivatives, are common substrates for these transformations. researchgate.net

The Suzuki-Miyaura coupling is one of the most widely used methods for creating biaryl structures. This reaction involves the coupling of the bromo-pyridine substrate with an organoboron reagent, typically an arylboronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. researchgate.net While specific studies on 5-bromo-2-methoxy-N,N-dimethylnicotinamide are not extensively detailed in the literature, conditions used for similar substrates, such as other 2-methoxypyridine (B126380) derivatives, provide a clear precedent. claremont.edumdpi.com These reactions generally offer good to excellent yields and tolerate a wide range of functional groups. researchgate.net

The Heck reaction provides a method for the arylation of alkenes. This palladium-catalyzed process would involve the reaction of this compound with an alkene, leading to the formation of a substituted vinylpyridine derivative.

The Sonogashira coupling reaction is a reliable method for forming a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govresearchgate.net This reaction introduces an alkynyl moiety onto the pyridine ring, which can serve as a versatile handle for further chemical transformations. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions based on analogous 5-bromo-heterocyclic systems.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 92 |

| Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | DME | 78 |

| 4-(tert-butyl)phenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane | 89 |

Direct nucleophilic aromatic substitution (SNAr) of a halogen on an aromatic ring requires significant activation by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In the case of this compound, the pyridine nitrogen provides some electron withdrawal, but the methoxy (B1213986) group is electron-donating, and the amide group's electronic effect at the C-5 position is not strongly activating. Consequently, direct SNAr at the C-5 bromine is challenging under standard conditions.

While classic SNAr reactions on unactivated aryl halides are difficult, some modern methodologies have been developed for related systems. For instance, concerted SNAr reactions have been reported for highly electron-deficient systems like 5-bromo-1,2,3-triazines with phenol (B47542) nucleophiles. mdpi.com However, these conditions are not broadly applicable to less activated pyridine systems. For the functionalization of the C-5 position on this scaffold, transition-metal catalyzed coupling reactions remain the more prevalent and reliable strategy. nih.gov

Chemical Modifications at the Methoxy Group

The 2-methoxy group is another key site for functionalization, primarily through ether cleavage to unmask a hydroxyl group.

The most common and effective method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids, most notably boron tribromide (BBr₃). This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. A subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the corresponding 2-hydroxypyridine (B17775) derivative. It is generally advised to use one molar equivalent of BBr₃ for each ether group present in the molecule.

In addition to Lewis acids, strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can be used to cleave ethers, although this often requires harsher conditions, such as elevated temperatures. The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). A halide ion then attacks the methyl group in an SN2-type displacement. For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond, yielding a phenol (or in this case, a hydroxypyridine) and a methyl halide, because the sp²-hybridized aromatic carbon is not susceptible to SN2 attack.

Once the 2-hydroxy-5-bromo-N,N-dimethylnicotinamide is formed, the resulting hydroxyl group opens up new avenues for functionalization. It can be alkylated to form new ethers, acylated to form esters, or used in other coupling reactions, significantly expanding the synthetic possibilities.

Chemical Modifications at the N,N-Dimethylcarboxamide Group

The N,N-dimethylcarboxamide group at the C-3 position is a robust functional group, but it can be modified under specific reaction conditions.

The most common transformation is hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heat. Basic hydrolysis, using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, results in the formation of the carboxylate salt and dimethylamine (B145610). researchgate.net Acid-catalyzed hydrolysis, using an acid such as aqueous sulfuric or hydrochloric acid, yields the free carboxylic acid and a dimethylammonium salt.

Another important transformation is the reduction of the amide to an amine. Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This reaction would convert the N,N-dimethylcarboxamide group into a (dimethylaminomethyl) group at the C-3 position of the pyridine ring. The mechanism involves the initial formation of a tetrahedral intermediate, followed by the elimination of an oxygen-metal species to form an iminium ion, which is then further reduced by another equivalent of hydride. researchgate.net

Amide Hydrolysis and Subsequent Esterification or Amidation

The N,N-dimethylamide group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-methoxynicotinic acid. This transformation is typically achieved under acidic or basic conditions. The resulting carboxylic acid serves as a versatile intermediate for the synthesis of a wide array of esters and amides through standard coupling protocols.

Amide Hydrolysis:

| Reagents | Conditions | Product | Typical Yield |

| HCl (aq) | Reflux | 5-bromo-2-methoxynicotinic acid | High |

| NaOH (aq) | Reflux | Sodium 5-bromo-2-methoxynicotinate | High |

Subsequent esterification of 5-bromo-2-methoxynicotinic acid can be accomplished by reacting it with various alcohols in the presence of an acid catalyst or by using coupling agents. Similarly, amidation can be performed by activating the carboxylic acid with reagents such as thionyl chloride or a carbodiimide, followed by the addition of a primary or secondary amine. These reactions allow for the introduction of a diverse range of functional groups, which can influence the molecule's biological activity and pharmacokinetic properties.

Esterification and Amidation of 5-bromo-2-methoxynicotinic acid:

| Reaction | Reagents | Conditions | Product |

| Esterification | R-OH, H₂SO₄ | Reflux | 5-bromo-2-methoxynicotinate ester |

| Amidation | SOCl₂, then R'R''NH | Room Temperature | N-substituted-5-bromo-2-methoxynicotinamide |

Exploration of Reductive Transformations of the Amide Moiety

The tertiary amide of this compound can undergo reduction to the corresponding amine, (5-bromo-2-methoxypyridin-3-yl)-N,N-dimethylmethanamine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. This reaction provides a route to compounds with a different substitution pattern and basicity, which could be of interest for various applications.

Reduction of Tertiary Amide:

| Reagent | Solvent | Product |

| LiAlH₄ | THF or Et₂O | (5-bromo-2-methoxypyridin-3-yl)-N,N-dimethylmethanamine |

Further reductive transformations could be explored to yield other functionalities. For instance, partial reduction to an aldehyde is a more challenging but potentially achievable transformation using specific reducing agents under controlled conditions.

Regioselective Functionalization of the Pyridine Core of this compound

The bromine atom at the C5 position of the pyridine ring is a key handle for a variety of regioselective functionalization reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, base | 5-Aryl/heteroaryl-2-methoxy-N,N-dimethylnicotinamide |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 5-Alkynyl-2-methoxy-N,N-dimethylnicotinamide |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | 5-Amino-2-methoxy-N,N-dimethylnicotinamide derivative |

The Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups by reacting the bromo-nicotinamide with a corresponding boronic acid or ester. The Sonogashira coupling provides a straightforward method to install an alkyne functionality, which can be further elaborated. The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, leading to the synthesis of various amino-substituted derivatives. These reactions significantly expand the chemical space accessible from the this compound scaffold.

Synthesis of Conjugates and Probes Incorporating the this compound Scaffold

The structural features of this compound make it an attractive scaffold for the development of specialized chemical tools such as molecular probes and bioconjugates.

The functional handles introduced through the reactions described above can be used to attach reporter groups, such as fluorophores or radiolabels. For instance, an alkyne introduced via Sonogashira coupling can be used in "click" chemistry reactions to conjugate a fluorescent dye. The synthesis of fluorescent probes based on nicotinamide (B372718) derivatives has been reported as a strategy for developing sensors.

Furthermore, the bromine atom can serve as a site for the introduction of radioisotopes for applications in positron emission tomography (PET). The synthesis of radiolabeled probes often involves the displacement of a halogen with a positron-emitting isotope. The development of PET probes from bromo-aromatic precursors is a common strategy in medicinal chemistry.

By strategically modifying the this compound scaffold, it is possible to design and synthesize a variety of conjugates and probes with tailored properties for specific biological or diagnostic applications.

Role and Applications of 5 Bromo 2 Methoxy N,n Dimethylnicotinamide in Advanced Organic Synthesis and Chemical Biology

5-bromo-2-methoxy-N,N-dimethylnicotinamide as a Versatile Synthetic Intermediate

This compound is a strategically functionalized pyridine (B92270) derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of three distinct functional groups—a bromine atom, a methoxy (B1213986) group, and a dimethylamide moiety—each offering specific reactive pathways. The bromine atom at the 5-position is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The methoxy group at the 2-position can influence the electronic properties of the ring or act as a leaving group in nucleophilic aromatic substitution reactions. The N,N-dimethylamide group is a stable director for metalation reactions and can be modified or hydrolyzed in later synthetic steps.

The structure of this compound makes it an ideal starting material for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. Nitrogen heterocycles are among the most significant structural components of pharmaceuticals, with analysis showing that 59% of unique small-molecule drugs approved by the US FDA contain a nitrogen heterocycle. researchgate.net The bromine atom is particularly useful for palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the C5 position, forming the basis for subsequent ring-closing or annulation reactions to build complex polycyclic scaffolds like pyrido[2,3-d]pyrimidines.

In medicinal chemistry, the quality and diversity of building blocks are crucial for the discovery of new therapeutic agents. researchgate.net this compound serves as an exemplary building block for generating libraries of compounds for drug discovery programs. The ability to systematically modify the pyridine core via cross-coupling reactions at the bromine position allows chemists to explore the structure-activity relationships (SAR) of a particular pharmacophore. For instance, by coupling different boronic acids (Suzuki reaction), a diverse set of 5-aryl or 5-heteroaryl nicotinamides can be synthesized. These new, often three-dimensional structures can be designed to interact with specific biological targets. This approach facilitates the rapid identification and optimization of lead compounds in the drug development process. researchgate.net

Table 1: Examples of Scaffold Diversification using this compound

| Reaction Type | Coupling Partner Example | Resulting Scaffold Feature | Potential Therapeutic Area |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 5-Phenylnicotinamide | CNS disorders, Oncology |

| Sonogashira Coupling | Phenylacetylene | 5-(Phenylethynyl)nicotinamide | Antiviral, Anticancer |

| Buchwald-Hartwig Amination | Morpholine | 5-Morpholinonicotinamide | Kinase inhibitors |

Exploration as a Nicotinamide (B372718) Analog in Enzymatic Studies (Methodological Focus)

Nicotinamide adenine (B156593) dinucleotide (NAD) is a vital cofactor in cellular redox reactions and is also a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs). mdpi.com Synthetic analogs of NAD and its components, like nicotinamide, are invaluable tools for studying these enzymes and their roles in biological pathways. mdpi.com this compound, as a modified nicotinamide, can be employed to probe the structure and function of NAD-related enzymes.

The introduction of substituents on the nicotinamide ring can significantly alter its binding affinity for an enzyme's active site. By comparing the binding of the parent nicotinamide with that of this compound, researchers can gain insights into the steric and electronic requirements of the enzyme's binding pocket. The bulky bromine atom at the 5-position can be used to probe for space in the active site, while the 2-methoxy group alters the electronic distribution and hydrogen-bonding potential compared to the amino group in natural nicotinamide. These studies help elucidate the specific interactions that govern substrate recognition and catalysis.

Affinity probes are powerful tools used in chemical proteomics to identify and isolate specific proteins from complex biological mixtures. nih.gov These probes are typically constructed from a molecule that binds to the target protein (the "bait"), a linker, and a reporter tag or a point of attachment to a solid support like Sepharose beads. nih.govresearchgate.net this compound can serve as the "bait" portion of an affinity probe for NAD-dependent enzymes. The bromine atom provides a convenient site for attaching a linker via a cross-coupling reaction, without significantly disrupting the core nicotinamide structure recognized by the enzyme. Once immobilized on a matrix, the probe can be used to selectively capture NAD-binding proteins from a cell lysate, enabling their identification and further study. researchgate.net This methodological approach is crucial for understanding the broader roles of NAD-related pathways in health and disease. nih.gov

Table 2: Components of a Hypothetical Affinity Probe Based on the Subject Compound

| Component | Function | Example Moiety |

|---|---|---|

| Bait | Binds to the target enzyme's active site | 5-substituted-2-methoxy-N,N-dimethylnicotinamide core |

| Linker | Connects the bait to the solid support | Aminoalkyl chain introduced via Sonogashira coupling |

| Matrix | Solid support for immobilizing the probe | Activated Sepharose™ beads |

Contribution to the Development of New Methodologies in Organic Chemistry

The utility of a building block like this compound is not limited to its incorporation into target molecules; it also serves as a valuable substrate for testing and developing new synthetic methodologies. The presence of multiple, electronically distinct functional groups allows chemists to assess the selectivity and functional group tolerance of new catalysts and reaction conditions. For example, a newly developed catalyst for C-H activation could be tested on this substrate to see if it can selectively functionalize one of the C-H bonds on the pyridine ring without reacting with the C-Br bond or the methoxy group. Demonstrating such regioselectivity is a critical step in validating a new synthetic method and proving its utility for complex molecule synthesis. The predictable reactivity of the C-Br bond also makes it a reliable substrate for optimizing new cross-coupling protocols, helping to expand the toolbox available to synthetic organic chemists.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, pH). Design of experiments (DoE) identifies key variables (e.g., stoichiometry, mixing speed). Use quality-by-design (QbD) principles to establish a design space for robust production .

Handling Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。